Cas no 2172075-36-2 (1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
- EN300-1596040
- [1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
- 2172075-36-2
-
- Inchi: 1S/C12H22N4O/c1-9(10-4-3-5-10)16-12(6-7-17-2)11(8-13)14-15-16/h9-10H,3-8,13H2,1-2H3
- InChI Key: RGNQGRGYANWUMD-UHFFFAOYSA-N
- SMILES: O(C)CCC1=C(CN)N=NN1C(C)C1CCC1
Computed Properties
- Exact Mass: 238.17936134g/mol
- Monoisotopic Mass: 238.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 66Ų
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596040-50mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 50mg |
$1793.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-100mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 100mg |
$1879.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-250mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 250mg |
$1964.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-500mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 500mg |
$2049.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-1000mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 1000mg |
$2134.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-2500mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 2500mg |
$4183.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-5000mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 5000mg |
$6190.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-10000mg |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 10000mg |
$9177.0 | 2023-09-23 | ||
| Enamine | EN300-1596040-0.05g |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 0.05g |
$1793.0 | 2023-06-04 | ||
| Enamine | EN300-1596040-0.1g |
[1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172075-36-2 | 0.1g |
$1879.0 | 2023-06-04 |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
Introduction to 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172075-36-2)
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172075-36-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the cyclobutylethyl and methoxyethyl substituents, contribute to its distinct properties and potential utility in various medicinal contexts.
The synthesis of 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine typically involves a multi-step process, leveraging advanced synthetic techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry and is widely used for the formation of 1,2,3-triazoles due to its high efficiency and selectivity. The cyclobutylethyl and methoxyethyl groups can be introduced through selective functionalization steps, ensuring the desired stereochemistry and regiochemistry.
Recent studies have highlighted the potential of 1,2,3-triazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain 1,2,3-triazole derivatives exhibit potent antiviral activity against a range of viral pathogens. The presence of the cyclobutylethyl and methoxyethyl groups in 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine may enhance its pharmacokinetic properties, such as solubility and bioavailability, making it a promising candidate for further investigation.
In addition to antiviral activity, 1,2,3-triazoles have shown promise in other therapeutic areas. A recent review in the European Journal of Medicinal Chemistry discussed the potential of 1,2,3-triazoles as anticancer agents. The unique electronic and steric properties of these compounds can modulate various biological targets involved in cancer progression. The specific structure of 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine, with its bulky cyclobutylethyl group and polar methoxyethyl substituent, may offer enhanced binding affinity to target proteins or receptors.
The pharmacological profile of 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine has been explored through various in vitro and in vivo studies. Preliminary data suggest that this compound exhibits low cytotoxicity towards normal cells while demonstrating selective activity against specific cancer cell lines. This selective toxicity is a highly desirable property for anticancer drugs, as it can minimize adverse effects on healthy tissues.
The physicochemical properties of 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine, such as its solubility and stability under physiological conditions, are also critical for its potential therapeutic applications. Studies have shown that the introduction of polar substituents like the methoxyethyl group can improve water solubility without compromising the overall stability of the molecule. This balance between solubility and stability is essential for ensuring effective drug delivery and bioavailability.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine. While preclinical studies have provided promising results, further investigation is needed to assess its performance in human subjects. Ongoing clinical trials are designed to evaluate the pharmacokinetics, safety profile, and therapeutic potential of this compound across different indications.
In conclusion, 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172075-36-2) represents a promising candidate in the development of novel therapeutic agents. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As more data from clinical trials become available, it is anticipated that this compound will contribute significantly to advancing our understanding and treatment options in various medical fields.
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